N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide
Description
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole-substituted phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The 5-chloro substituent on the phenyl ring may enhance lipophilicity and membrane permeability, while the acetamide backbone aligns with known bioactive scaffolds, such as penicillin derivatives .
Properties
IUPAC Name |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-14(2)22(15-3-6-19-20(9-15)31-8-7-30-19)25-11-21(29)27-17-10-16(23)4-5-18(17)28-13-24-12-26-28/h3-6,9-10,12-14,22,25H,7-8,11H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMLBAXRNPUCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)NCC(=O)NC3=C(C=CC(=C3)Cl)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure includes a triazole ring and a benzodioxin moiety, which are known to contribute to its biological activities. The presence of chlorine and various functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₄O₂ |
| Molecular Weight | 306.77 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar triazole structures exhibit potent antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Antifungal Properties : Triazole derivatives are widely recognized for their antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
- Anticancer Potential : Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to the compound :
- Antibacterial Activity : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Efficacy : In vitro tests showed that triazole compounds significantly inhibited the growth of Candida albicans, with IC50 values comparable to established antifungal agents like fluconazole .
- Anticancer Activity : Research on similar compounds has revealed promising anticancer properties, with IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, including breast and colon cancer .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption is expected due to its solubility profile.
- Distribution : The compound likely distributes well in tissues due to its lipophilic nature.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes typical for triazoles.
- Excretion : Primarily renal excretion is anticipated.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:
- A study reported that certain triazole derivatives demonstrated efficacy against various bacterial strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The triazole ring has also been associated with anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation:
- Research highlighted compounds that effectively inhibited the growth of tumor cells in vitro and in vivo models. For example, a derivative exhibited an IC₅₀ value of 0.24 nM against c-Met kinase, which is implicated in several cancers .
Case Studies
Chemical Reactions Analysis
Acetamide Core
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Hydrolysis : The acetamide group () may undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. For example:
Reaction rates depend on steric hindrance from adjacent substituents .
1,2,4-Triazole Ring
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Coordination Chemistry : The triazole nitrogen atoms can act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.
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Alkylation/Arylation : The NH group in the triazole ring may participate in alkylation reactions with alkyl halides or aryl boronic acids under catalytic conditions .
Chlorinated Aromatic Ring
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Nucleophilic Aromatic Substitution : The chlorine atom at the 5-position on the phenyl ring could undergo substitution with nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions.
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Cross-Coupling Reactions : Potential participation in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl groups .
Benzodioxin Moiety
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Oxidative Degradation : The 1,4-benzodioxin ring may undergo ring-opening oxidation under strong oxidizing agents (e.g., ) to form quinone derivatives.
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Electrophilic Substitution : The electron-rich oxygen atoms could direct electrophilic substitution (e.g., nitration, sulfonation) at the para positions .
Hypothetical Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Acetamide Hydrolysis | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline + Benzodioxin-substituted carboxylic acid | |
| Triazole Alkylation | N-Methylated triazole derivative | |
| Suzuki Coupling | Biaryl product via chlorine displacement |
Challenges in Reactivity Prediction
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Steric Hindrance : Bulky substituents (e.g., benzodioxin group) may slow reactions at the acetamide or triazole sites.
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Electronic Effects : Electron-withdrawing groups (Cl, triazole) could deactivate the aromatic ring toward electrophilic substitution.
Research Gaps
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Replaces the 1,2,4-triazole and benzodioxin groups with a dichlorophenyl ring and a thiazole substituent.
- This compound exhibits antimicrobial activity, likely due to its structural mimicry of penicillin’s lateral chain .
- Coordination Chemistry : Unlike the target compound, its amide group shows moderate coordination with transition metals (e.g., Cu²⁺), as reported by Wu et al. (2008) .
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide (CAS: 540498-73-5)
- Structural Differences : Features a benzotriazole-methyltriazole hybrid and a thioether linkage instead of the benzodioxin group.
- However, the thioether group may reduce metabolic stability compared to the target compound’s amine linkage .
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 353258-33-0)
- Structural Differences : Replaces the acetamide core with an imidazopyridine-carboxylic acid system.
- Functional Implications : The carboxylic acid group enables ionic interactions with biological targets, contrasting with the neutral acetamide in the target compound. This structural shift may limit blood-brain barrier penetration but improve solubility .
Comparative Data Table
Key Research Findings
- Antimicrobial Potential: The target compound’s triazole group aligns with known antifungal agents (e.g., fluconazole), suggesting possible activity against Candida spp. However, its bulky benzodioxin group may hinder target binding compared to simpler analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
- Metabolic Stability: The 2-methylpropylamino group in the target compound likely reduces cytochrome P450-mediated oxidation, enhancing pharmacokinetics relative to thioether-containing analogs .
- Structural Limitations : The absence of a thiazole or benzotriazole group may limit its radical scavenging or metal-binding efficiency compared to other acetamides .
Q & A
Q. What are the key steps in synthesizing N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Reacting a chloroacetyl chloride derivative with an amine-containing intermediate under reflux in triethylamine (4–6 hours) .
- Heterocyclic ring assembly : Introducing the 1,2,4-triazole and benzodioxin moieties via nucleophilic substitution or cyclization, requiring precise temperature control (60–100°C) and solvent selection (e.g., DMF, dioxane) .
- Purification : Chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric purity (<0.4% deviation from theoretical values) .
Q. What functional groups dominate its reactivity?
- The amide group participates in hydrolysis (acid/base conditions) and hydrogen bonding .
- The 1,2,4-triazole ring undergoes electrophilic substitution (e.g., halogenation) .
- The benzodioxin moiety is prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., triethylamine vs. NaOH) to identify optimal parameters .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, minimizing side reactions (e.g., imidazole ring decomposition) .
- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to trap water in moisture-sensitive steps .
Q. What computational methods predict the compound’s biological activity?
- PASS Program : Predicts antimicrobial or anticancer potential based on structural fingerprints (e.g., triazole’s π-π stacking with enzyme pockets) .
- Molecular Docking : Simulates binding affinities with targets like CYP450 or kinases (AutoDock Vina, Schrödinger Suite) .
- DFT Calculations : Models electron distribution to rationalize regioselectivity in substitution reactions .
Q. How do structural modifications influence bioactivity?
- Analog Design : Substituting the chloro group with fluorine enhances metabolic stability .
- Heterocycle Replacement : Replacing benzodioxin with pyridazine alters solubility and logP values .
- SAR Studies : Methyl groups on the propylamine chain reduce cytotoxicity while maintaining target affinity .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Intermediate Stability : Light-sensitive intermediates (e.g., diazomethane derivatives) require amber glassware .
- Chromatography Alternatives : Switch from column chromatography to crystallization for cost-effective purification .
- Regulatory Compliance : Impurity profiling (HPLC with UV/ELSD detection) must meet ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
